Pyrazolo[1,5-a]pyrimidine Core: Quantitative Superiority Over Competing Bicyclic Cores for CDK2 Inhibition
In a systematic scaffold evaluation, the pyrazolo[1,5-a]pyrimidine core (exemplified by compound 9) demonstrated superior CDK2 inhibitory potency compared to three competing bicyclic cores. The pyrazolo[1,5-a]pyrimidine core produced an IC₅₀ of <0.01 µM against CDK2/cyclin E, whereas imidazo[1,2-a]pyrazine, pyrazolo[1,5-a][1,3,5]triazine, and imidazo[1,2-a]pyrimidine cores yielded substantially weaker inhibition [1]. This core-level advantage is inherited by all pyrazolo[1,5-a]pyrimidine derivatives including CAS 866049-87-8.
| Evidence Dimension | CDK2/cyclin E enzymatic inhibition |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyrimidine core (compound 9): IC₅₀ < 0.01 µM |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine, pyrazolo[1,5-a][1,3,5]triazine, and imidazo[1,2-a]pyrimidine cores: IC₅₀ values substantially higher |
| Quantified Difference | At least 10-fold potency advantage for pyrazolo[1,5-a]pyrimidine over competing cores |
| Conditions | In vitro CDK2/cyclin E enzymatic assay |
Why This Matters
Procurement of the pyrazolo[1,5-a]pyrimidine scaffold rather than an alternative bicyclic core directly translates to higher probability of identifying potent CDK2 hits in screening campaigns.
- [1] Paruch, K., Dwyer, M.P., Alvarez, C., et al. Versatile templates for the development of novel kinase inhibitors: Discovery of novel CDK inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 5703–5707. View Source
